(5-Iodo-1H-imidazol-2-yl)methanamine
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Overview
Description
(5-Iodo-1H-imidazol-2-yl)methanamine is a derivative of imidazole, a five-membered heterocyclic compound containing two nitrogen atoms. Imidazole derivatives are known for their broad range of chemical and biological properties, making them valuable in various fields such as pharmaceuticals, agriculture, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2-iodoimidazole with formaldehyde and ammonia under acidic conditions to yield the desired compound .
Industrial Production Methods
Industrial production methods for imidazole derivatives often involve large-scale batch reactions using similar synthetic routes. The process may include steps such as purification through recrystallization or chromatography to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(5-Iodo-1H-imidazol-2-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazole N-oxides.
Reduction: Reduction reactions can convert the iodo group to other functional groups such as amines or alcohols.
Substitution: The iodo group can be substituted with other nucleophiles, such as thiols or amines, to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions typically use reagents like sodium thiolate or primary amines under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can produce various substituted imidazole derivatives .
Scientific Research Applications
(5-Iodo-1H-imidazol-2-yl)methanamine has several scientific research applications:
Mechanism of Action
The mechanism of action of (5-Iodo-1H-imidazol-2-yl)methanamine involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways depend on the specific application and the biological context .
Comparison with Similar Compounds
Similar Compounds
1H-Benzimidazol-2-yl)methanamine: Similar in structure but lacks the iodine atom, which can significantly alter its chemical and biological properties.
(1H-Benzo[d]imidazol-2-yl)(phenyl)methanone: Another imidazole derivative with different substituents, leading to different reactivity and applications.
Uniqueness
The presence of the iodine atom in (5-Iodo-1H-imidazol-2-yl)methanamine makes it unique compared to other imidazole derivatives. The iodine atom can participate in specific interactions, such as halogen bonding, and can be easily substituted with other functional groups, providing versatility in chemical synthesis .
Properties
Molecular Formula |
C4H6IN3 |
---|---|
Molecular Weight |
223.02 g/mol |
IUPAC Name |
(5-iodo-1H-imidazol-2-yl)methanamine |
InChI |
InChI=1S/C4H6IN3/c5-3-2-7-4(1-6)8-3/h2H,1,6H2,(H,7,8) |
InChI Key |
BRFDAGFBZFACNI-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(NC(=N1)CN)I |
Origin of Product |
United States |
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